molecular formula C17H16ClN7S B10944331 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10944331
M. Wt: 385.9 g/mol
InChI Key: OGYJFMAQILLTNG-UHFFFAOYSA-N
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Description

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine, benzyl bromide, and chloropyrazole .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of hydrosulfide derivatives .

Scientific Research Applications

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride
  • 1,4-Di(4’-Pyrazolyl)Benzene
  • 4-(1H-Pyrazol-4-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[1-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, such as the presence of both benzyl and chloro substituents.

Properties

Molecular Formula

C17H16ClN7S

Molecular Weight

385.9 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[1-(4-chloropyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16ClN7S/c1-12(24-10-14(18)7-20-24)16-21-22-17(26)25(16)15-8-19-23(11-15)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,22,26)

InChI Key

OGYJFMAQILLTNG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Cl

Origin of Product

United States

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